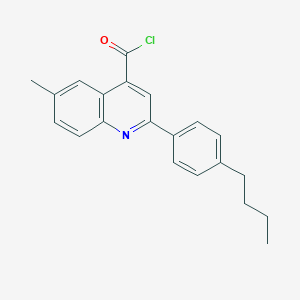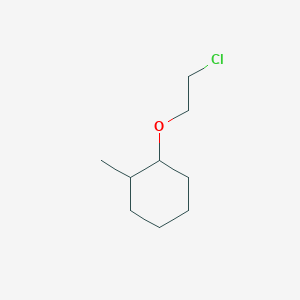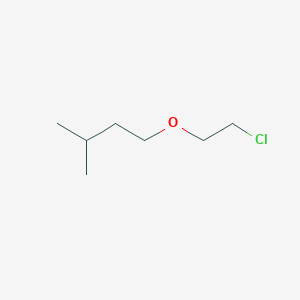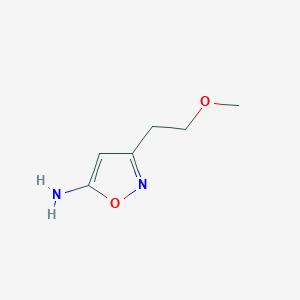
2-(4-Butylphenyl)-6-methylquinoline-4-carbonyl chloride
説明
The compound “2-(4-Butylphenyl)-6-methylquinoline-4-carbonyl chloride” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The presence of the carbonyl chloride group suggests that this compound could be used in various chemical reactions as an acylating agent.
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinoline core with a butyl group attached at the 4-position, a methyl group at the 6-position, and a carbonyl chloride group at the 4-position of the quinoline .Chemical Reactions Analysis
The carbonyl chloride group in this compound is highly reactive and can participate in various reactions such as nucleophilic acyl substitution . The quinoline core can also undergo electrophilic substitution reactions similar to other aromatic compounds.科学的研究の応用
Fluorescence Derivatization in Chromatography
A study by Yoshida et al. (1992) explored a related compound, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This derivative was effective for primary and secondary alcohols, suggesting potential utility for 2-(4-butylphenyl)-6-methylquinoline-4-carbonyl chloride in similar applications (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis of Novel Derivatives
Al-Issa (2012) reported the synthesis of a series of pyridine and fused pyridine derivatives, including compounds structurally similar to 2-(4-butylphenyl)-6-methylquinoline-4-carbonyl chloride. This work indicates the potential for synthesizing novel organic compounds and derivatives for various applications (Al-Issa, 2012).
Potential in Complex Formation
Pasquali et al. (1983) discovered that a related compound, copper(I) chloride reacts with sodium 2-methylquinolin-8-olate to form a tetranuclear copper(I) carbonyl complex. This suggests that 2-(4-butylphenyl)-6-methylquinoline-4-carbonyl chloride could potentially be involved in complex formation with metals (Pasquali, Fiaschi, Floriani, & Zanazzi, 1983).
Environmental Biodegradation
Wang, Li, and Yang (2010) studied the biodegradation of 2-methylquinoline, a structurally related compound, in wastewater treatment systems. This suggests that the environmental fate and biodegradability of 2-(4-butylphenyl)-6-methylquinoline-4-carbonyl chloride may be worth exploring (Wang, Li, & Yang, 2010).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-butylphenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-3-4-5-15-7-9-16(10-8-15)20-13-18(21(22)24)17-12-14(2)6-11-19(17)23-20/h6-13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODCKJVBUQAPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401205407 | |
| Record name | 2-(4-Butylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401205407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160253-57-5 | |
| Record name | 2-(4-Butylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Butylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401205407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl 2-[(octan-2-yl)amino]benzoate](/img/structure/B1372798.png)

![3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol](/img/structure/B1372800.png)


![6-Bromobenzo[d]thiazole-2-sulfonic acid](/img/structure/B1372804.png)
